molecular formula C9H9BrO B6161972 2-bromo-5-ethylbenzaldehyde CAS No. 1289063-54-2

2-bromo-5-ethylbenzaldehyde

Cat. No.: B6161972
CAS No.: 1289063-54-2
M. Wt: 213.1
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Description

2-Bromo-5-ethylbenzaldehyde is a halogenated aromatic aldehyde with a bromine atom at the 2-position and an ethyl group at the 5-position of the benzaldehyde ring. The ethyl group is electron-donating, which may activate the aromatic ring toward electrophilic substitution at specific positions, while the bromine atom introduces steric and electronic effects that influence reactivity and intermolecular interactions. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups .

Properties

CAS No.

1289063-54-2

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-bromo-5-ethylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-ethylbenzoyl chloride with hydrogen sulfide. Another approach includes the bromination of 5-ethylbenzaldehyde using bromine in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often poured over ice-water, and the layers are separated. The organic phase is then washed with hydrochloric acid, aqueous sodium bicarbonate, and brine, followed by drying over sodium sulfate .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-bromo-5-ethylbenzoic acid.

    Reduction: Reduction of the aldehyde group can yield 2-bromo-5-ethylbenzyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 2-bromo-5-ethylbenzoic acid.

    Reduction: 2-bromo-5-ethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-5-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceutical agents.

    Industry: It finds applications in the production of agrochemicals and cosmetic ingredients.

Mechanism of Action

The mechanism of action of 2-bromo-5-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Position 5 Substituent Substituent Type Molecular Weight (g/mol) Key Features
This compound Ethyl Electron-donating 213.06* Enhanced lipophilicity; potential for steric hindrance in reactions .
2-Bromo-5-fluorobenzaldehyde Fluorine Electron-withdrawing 203.00 Compact crystal packing (R factor = 0.027); used in bioactive synthesis.
5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone Hydroxyl Electron-donating (H-bonding) 259.14† Hydrogen-bonding networks; biological activity (e.g., antimicrobial).
2-Bromo-5-ethoxybenzaldehyde ethylene acetal Ethoxy (acetal) Electron-donating 273.12 Aldehyde protected as acetal; improved stability in acidic conditions.
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde tert-Butyl Sterically bulky 257.13‡ Disrupted planarity due to tert-butyl; chelating ability via hydroxyl.

*Calculated for C₉H₉BrO.
†Molecular weight of thiosemicarbazone derivative.
‡Includes hydroxyl and tert-butyl groups.

Key Observations:

Electronic Effects :

  • Electron-withdrawing substituents (e.g., fluorine in ) increase electrophilic reactivity at the aldehyde group, whereas electron-donating groups (e.g., ethyl, ethoxy) enhance ring activation for further substitution.
  • The ethyl group in this compound likely increases lipophilicity compared to fluorine or hydroxyl analogs, influencing solubility in organic solvents .

Steric and Crystalline Effects :

  • Bulky substituents (e.g., tert-butyl in ) disrupt molecular planarity and crystal packing. The ethyl group may cause moderate steric hindrance, affecting reaction pathways.
  • Fluorine’s small size enables dense crystal packing, as seen in 2-bromo-5-fluorobenzaldehyde’s low R factor (0.027) .

Functional Group Reactivity :

  • Hydroxyl groups (e.g., in ) enable hydrogen bonding and chelation, useful in coordination chemistry.
  • Acetal protection (e.g., in ) stabilizes the aldehyde group for selective reactions.

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